

Application Note: High-Resolution NMR Spectroscopy Protocol for 4-Bromo-2-methoxybenzamide

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Compound of Interest

Compound Name: 4-Bromo-2-methoxybenzamide

CAS No.: 812667-44-0

Cat. No.: B1289623

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Executive Summary

This guide details the nuclear magnetic resonance (NMR) characterization of **4-Bromo-2-methoxybenzamide**, a pharmacophore often utilized as a scaffold in PARP inhibitors and other benzamide-based therapeutics. Accurate characterization of this molecule presents specific challenges, particularly regarding the exchangeable amide protons and the regiochemical assignment of the methoxy group relative to the bromine.

This protocol departs from standard "quick-scan" procedures, advocating for a self-validating logic system using DMSO-d₆ to stabilize rotamers and specific 2D correlations (NOESY/COSY) to irrefutably confirm the substitution pattern.

Structural Analysis & Theoretical Expectations

Before acquisition, we must establish the "Expected Spectral Fingerprint." This allows the operator to identify deviations (impurities, regioisomers) immediately.

Molecule: **4-Bromo-2-methoxybenzamide** Formula: C₈H₈BrNO₂ Numbering Scheme:

- C1: Amide ipso-carbon (-CONH₂)
- C2: Methoxy ipso-carbon (-OCH₃)
- C3: Aromatic CH (Ortho to OMe, Ortho to Br)
- C4: Bromine ipso-carbon (-Br)
- C5: Aromatic CH (Ortho to Br, Meta to OMe)
- C6: Aromatic CH (Ortho to Amide)

Predicted ¹H NMR Landscape (DMSO-d₆)

- Amide Protons (-NH₂): Two distinct broad singlets (δ 7.4–7.8 ppm) due to restricted rotation around the C-N bond. In DMSO-d₆, these are distinct; in CDCl₃, they often broaden or merge.
- Methoxy (-OCH₃): Strong singlet, δ 3.8–3.9 ppm.
- Aromatic Region (AMX System):
 - H-6: Doublet (d), J ≈ 8.0–8.5 Hz.^[1] Deshielded by the carbonyl anisotropy (δ ~7.6–7.8 ppm).
 - H-3: Small doublet (d) or singlet-like, J ≈ 1.5–2.0 Hz (meta-coupling). Shielded by the ortho-methoxy group (δ ~7.1–7.3 ppm).
 - H-5: Doublet of doublets (dd), J ≈ 8.5 Hz (ortho) and J ≈ 2.0 Hz (meta). Located between H6 and H3 shifts (δ ~7.3–7.5 ppm).

Experimental Protocol

Sample Preparation

Objective: Maximize signal-to-noise (S/N) while preventing solute aggregation and exchange broadening.

- Solvent Selection: DMSO-d₆ (99.9% D) is mandatory.
 - Reasoning: Chloroform (CDCl₃) promotes rapid exchange of amide protons, often causing them to disappear or broaden into the baseline. DMSO forms hydrogen bonds with the amide, stabilizing the protons and sharpening the signals [1].
- Concentration:
 - Standard Characterization: 5–10 mg in 600 μL DMSO-d₆.
 - Carbon/2D Acquisition: 20–30 mg is recommended to resolve quaternary carbons (C1, C2, C4) within a reasonable timeframe.
- Vessel: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (Bruker/Varian Standard)

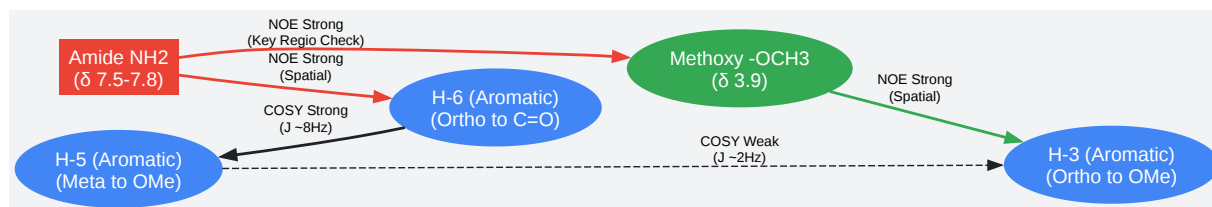
Parameter	1H (Proton)	13C (Carbon)	Logic/Notes
Pulse Angle	30° (zg30)	30° (zg30)	Maximizes S/N per unit time; avoids saturation.
Relaxation Delay (D1)	1.0 – 2.0 s	2.0 – 4.0 s	Amide T1s can be long; ensure full relaxation for integration accuracy [2].
Scans (NS)	16	512 – 1024	High scan count needed for quaternary carbons (C-Br, C=O).
Spectral Width	12 ppm (-1 to 11)	220 ppm (-10 to 210)	Capture all aromatics and carbonyl (approx 165 ppm).
Temperature	298 K (25°C)	298 K (25°C)	Standard. If NH peaks are broad, heating to 313 K can sharpen them by accelerating rotation.

The Self-Validating Workflow (Logic & Diagrams)

To ensure the structure is 4-Bromo-2-methoxy (and not the 3-methoxy or 5-methoxy isomer), you must perform a connectivity check.

Structural Logic Diagram

The following diagram illustrates the critical NOE (Nuclear Overhauser Effect) and Scalar (J-coupling) interactions required to confirm the structure.

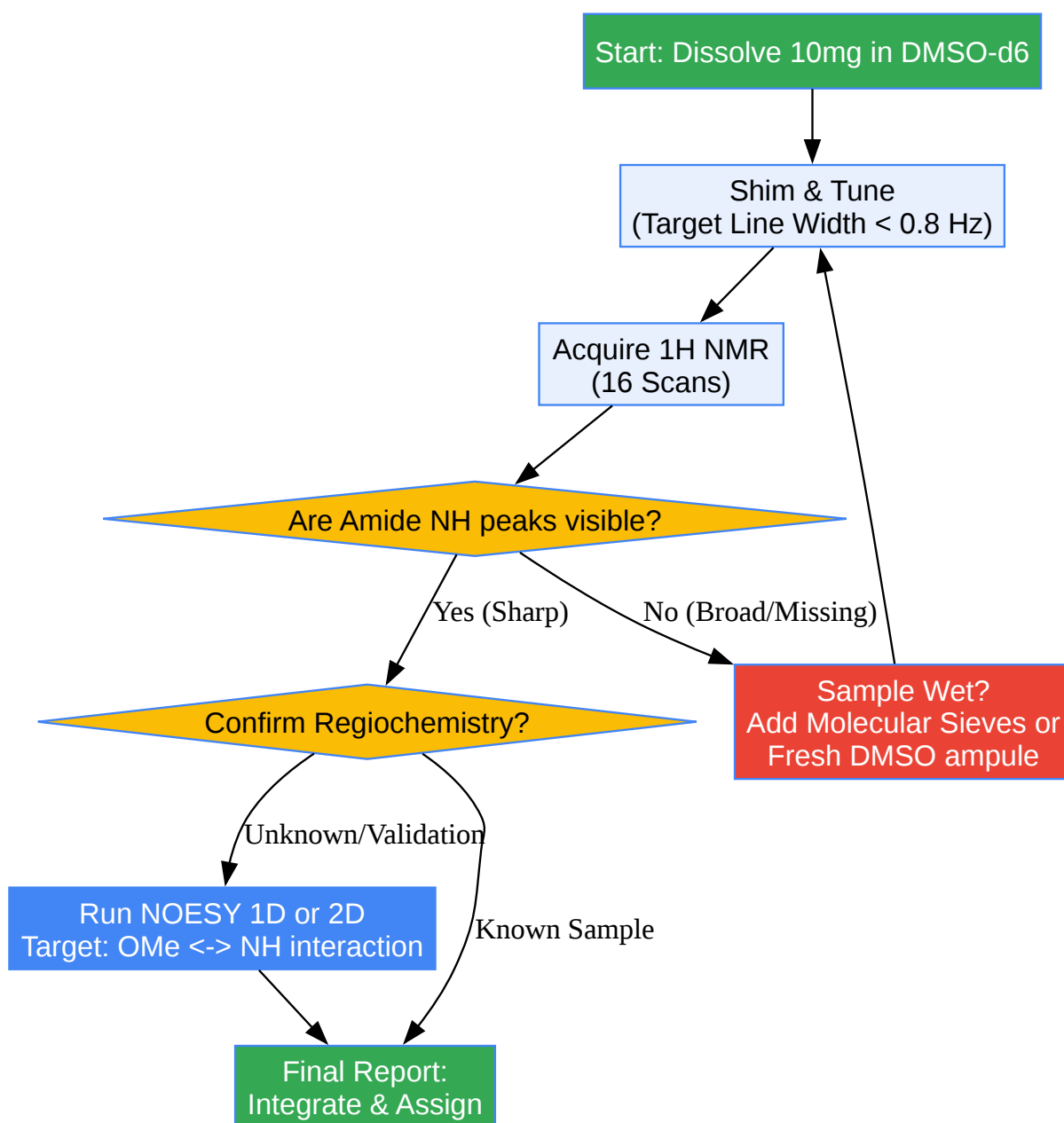


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Caption: Network of scalar couplings (COSY) and spatial correlations (NOESY) defining the regiochemistry. The Amide-OMe NOE is the "smoking gun" for the 2-methoxy substitution.

Acquisition Workflow

Follow this decision tree to ensure data quality.



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Caption: Operational workflow emphasizing the check for amide proton exchange (water contamination) and regiochemical verification.

Data Analysis & Interpretation

The "Regio-Check" (Critical Step)

The primary risk in synthesizing this molecule is the formation of the 3-methoxy or 6-methoxy isomers if the starting material was impure.

- Run a NOESY (or 1D NOE): Irradiate the Methoxy singlet ($\delta \sim 3.9$).
- Observe Response:
 - Positive NOE at Amide NH: Confirms the Methoxy is at the 2-position (ortho to amide).
 - Positive NOE at H3 only: Ambiguous (could be 3-methoxy).
 - NOE at H6: Indicates 5-methoxy or 6-methoxy isomer.

Integration Rules

For purity assessment (qNMR), normalize the Methoxy Singlet to 3.00.

- Aromatics should sum to 3.00 (1H + 1H + 1H).
- Amide protons should sum to 2.00 (often 1H + 1H separated).
- Note: If the aromatic integral is < 3.00 relative to OMe, check for "silent" impurities or relaxation issues (increase D1).

Troubleshooting

Issue	Cause	Solution
Missing Amide Peaks	Water in DMSO causing H/D exchange.	Use a fresh ampule of DMSO-d ₆ . Do not use a stock bottle stored in air.
Broad Aromatic Peaks	Poor shimming or aggregation.	Re-shim on the lock signal. If persistent, dilute the sample (aggregation check).
Extra Peaks @ 3.3 & 2.5	Water and DMSO solvent satellites.	These are standard. H ₂ O in DMSO appears at ~3.33 ppm; DMSO pentet at 2.50 ppm [3].

References

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Sources

- 1. rsc.org [rsc.org]
- 2. scs.illinois.edu [scs.illinois.edu]

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